molecular formula C15H12ClN3S B11527729 N1-(4-(4-chlorophenyl)thiazol-2-yl)benzene-1,4-diamine

N1-(4-(4-chlorophenyl)thiazol-2-yl)benzene-1,4-diamine

Cat. No.: B11527729
M. Wt: 301.8 g/mol
InChI Key: BUROQFHRHNMPDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]BENZENE-1,4-DIAMINE is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group and a benzene-1,4-diamine moiety, making it a significant molecule in various scientific research fields due to its unique structural properties and potential biological activities .

Properties

Molecular Formula

C15H12ClN3S

Molecular Weight

301.8 g/mol

IUPAC Name

4-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzene-1,4-diamine

InChI

InChI=1S/C15H12ClN3S/c16-11-3-1-10(2-4-11)14-9-20-15(19-14)18-13-7-5-12(17)6-8-13/h1-9H,17H2,(H,18,19)

InChI Key

BUROQFHRHNMPDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]BENZENE-1,4-DIAMINE typically involves the reaction of 4-chlorophenyl isothiocyanate with 1,4-diaminobenzene under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can further improve the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]BENZENE-1,4-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the chlorine atom with other functional groups .

Scientific Research Applications

N1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]BENZENE-1,4-DIAMINE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored as a candidate for drug development due to its potential therapeutic properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]BENZENE-1,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the growth of microbial cells by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]BENZENE-1,4-DIAMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorophenyl and benzene-1,4-diamine moieties enhances its potential for diverse applications in research and industry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.